(1S)-1-(2,5-dibromophenyl)ethan-1-amine
Description
(1S)-1-(2,5-Dibromophenyl)ethan-1-amine is a chiral amine featuring a 2,5-dibromophenyl substituent attached to a stereogenic carbon. Its molecular formula is C₈H₈Br₂N, with a molecular weight of 281.97 g/mol (inferred from structural analogs in –7). The compound’s stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and drug development, where enantioselectivity often dictates biological activity .
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
(1S)-1-(2,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
VWIJODSEAQBYNY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-amine typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 2,5-dibromophenylacetic acid, followed by reduction to the corresponding alcohol and subsequent conversion to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2,5-dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : 2,5-Disubstitution creates a para-dirigent electronic environment, distinct from meta-substituted analogs (e.g., 3,5-dichloro), which may alter reactivity in electrophilic substitution .
- Functional Group Modifications: The diamine analog (C₈H₁₀Cl₂N₂) introduces an additional amine group, increasing hydrogen-bonding capacity and basicity compared to monoamine derivatives .
Stereochemical Considerations
The (1S)-enantiomer of the target compound contrasts with its (1R)-counterpart (e.g., (1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride in ). Enantiomers often exhibit divergent biological activities; for example, the (S)-configuration may favor specific enzyme binding pockets due to spatial alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
